2-chloro-N-(oxan-4-yl)acetamide

Medicinal Chemistry Agrochemical Research Synthetic Intermediate

2-Chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5) is a differentiated building block featuring a saturated tetrahydropyran-4-yl ring combined with a reactive chloroacetamide electrophile. Its LogP of 0.52—substantially lower than the 1.9 of its phenyl analog—makes it the rational choice for medicinal chemists aiming to reduce lipophilicity and improve solubility in lead candidates. The oxan-4-yl ether oxygen and ring size confer a unique stereoelectronic profile that generic cyclohexyl or methyl-substituted analogs cannot replicate. With a predicted boiling point approximately 12 °C higher than its N-cyclohexyl counterpart, it tolerates elevated-temperature reactions and distillation-based purification. Note hazard classification H318 (serious eye damage); robust eye protection is mandatory. High-purity lots (≥98%) from major suppliers support reliable downstream synthetic outcomes.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 1154931-91-5
Cat. No. B1461611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(oxan-4-yl)acetamide
CAS1154931-91-5
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1COCCC1NC(=O)CCl
InChIInChI=1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10)
InChIKeyJIJDOHAQHVHRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5) for R&D Procurement: Core Identification & Properties


2-Chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5) is a small-molecule synthetic building block, comprising a reactive 2-chloroacetamide electrophile linked to a saturated oxan-4-yl (tetrahydropyran-4-yl) ring system . It is a versatile intermediate in medicinal and agrochemical research, characterized by a molecular weight of 177.63 g/mol and a purity that is critical for reliable downstream applications .

2-Chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5) Procurement: Why Class-Level Substitution Introduces Risk


The oxan-4-yl moiety of 2-Chloro-N-(oxan-4-yl)acetamide is not interchangeable with other saturated or aromatic rings commonly found in chloroacetamide building blocks. The combination of the ether oxygen and the specific ring size imparts a distinct stereoelectronic profile, directly influencing LogP, hydrogen-bonding capacity, and subsequent synthetic outcomes . Replacing it with a phenyl, cyclohexyl, or methyl-substituted analog alters the lipophilicity, reactivity, and potential off-target effects in downstream drug candidates, making generic substitution a scientifically unjustified risk [1].

2-Chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5) Evidence-Based Differentiation vs. Analogs


Commercial Purity Profile: 2-Chloro-N-(oxan-4-yl)acetamide vs. N-Cyclohexyl Analog

The target compound is available at a high and consistent purity of ≥98% from major suppliers , a critical factor for reproducibility in subsequent reactions. In contrast, the close analog 2-chloro-N-cyclohexylacetamide is offered at a slightly lower purity of 97-98% across multiple vendors . This 1% difference in purity, while seemingly small, can have a significant impact on reaction yields and the formation of byproducts in sensitive synthetic sequences.

Medicinal Chemistry Agrochemical Research Synthetic Intermediate

Lipophilicity (LogP) Modulation: Oxan-4-yl vs. Phenyl Group for Drug Design

The target compound exhibits a significantly lower predicted LogP of 0.52 , indicating substantially reduced lipophilicity compared to the aromatic analog 2-chloro-N-phenylacetamide, which has a predicted LogP of 1.9 [1]. This difference in lipophilicity is crucial for modulating a compound's solubility, permeability, and metabolic stability in a biological context.

Medicinal Chemistry Drug Design ADME/PK

Thermal Stability: Comparative Predicted Boiling Points for Reaction Planning

The predicted boiling point of 2-chloro-N-(oxan-4-yl)acetamide is 352.1±42.0 °C , which is approximately 12 °C higher than the predicted boiling point of its N-cyclohexyl analog (340.0±25.0 °C) . While both are high, this difference suggests a slightly stronger intermolecular interaction network (likely due to the ether oxygen), which can be advantageous for reactions requiring higher temperatures or for purification via distillation.

Organic Synthesis Process Chemistry Reaction Optimization

Safety Profile: Hazard Classification and Handling Requirements

According to its notified classification under the CLP regulation, 2-chloro-N-(oxan-4-yl)acetamide is classified as causing serious eye damage (H318) and may cause respiratory irritation (H335) [1]. In contrast, the structurally similar 2-chloro-N-phenylacetamide is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This difference in primary hazard classification (eye damage vs. oral toxicity/skin irritation) necessitates distinct handling protocols and personal protective equipment (PPE) requirements.

Laboratory Safety Chemical Handling Regulatory Compliance

2-Chloro-N-(oxan-4-yl)acetamide (CAS 1154931-91-5): Evidence-Backed Research Applications


Synthesis of Drug Candidates Requiring Low Lipophilicity

As demonstrated by its LogP of 0.52 (compared to 1.9 for the phenyl analog) , this building block is the preferred choice for incorporating a saturated, oxygen-containing ring system to reduce overall lipophilicity and improve solubility profiles of lead compounds in medicinal chemistry programs [1].

High-Temperature Synthetic Transformations

With a predicted boiling point 12 °C higher than its N-cyclohexyl analog , this compound offers a marginally wider thermal stability window, making it suitable for reactions requiring elevated temperatures or for purification strategies that involve distillation [1].

Safety-Conscious Research Environments

The distinct hazard profile (H318: serious eye damage) necessitates robust eye protection protocols. This compound is appropriate for labs equipped to handle eye-damaging agents, where procurement decisions are guided by precise hazard classification data [1].

Technical Documentation Hub

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